molecular formula C10H7ClFN3O2S B2876151 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide CAS No. 1436162-11-6

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide

Cat. No.: B2876151
CAS No.: 1436162-11-6
M. Wt: 287.69
InChI Key: MMOVPDFACBEZPX-UHFFFAOYSA-N
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Description

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of both chloro and fluoro substituents on a pyridine ring, along with a sulfonamide group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-fluoropyridine: Similar in structure but lacks the sulfonamide group, resulting in different chemical properties and applications.

    6-fluoro-N-(5-chloropyridin-2-yl)pyridine-3-sulfonamide: An isomer with reversed positions of the chloro and fluoro substituents, leading to variations in reactivity and biological activity.

    2-chloro-5-fluoropyrimidine:

Uniqueness

The uniqueness of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide lies in its combination of chloro, fluoro, and sulfonamide groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOVPDFACBEZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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